![molecular formula C19H15ClF3N3O2 B2725437 Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941524-40-9](/img/structure/B2725437.png)

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

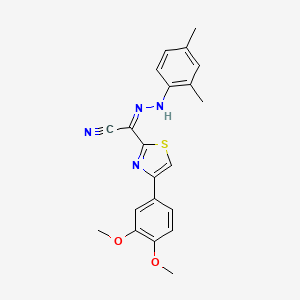

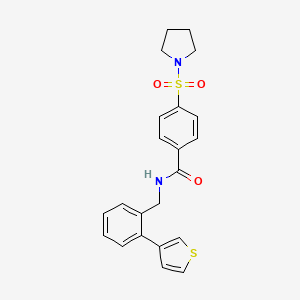

“Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate” is a chemical compound that has been studied for its potential applications in the agrochemical and pharmaceutical industries . It is known to be an impurity of Sorafenib, a multiple kinase inhibitor targeting both RAF and receptor tyrosine kinases that promote angiogenesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . A process for preparing related compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. These structural motifs are thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives often involve the use of fluorine-containing moieties . For instance, one process involves a Pd-catalyzed coupling reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate and related compounds have been extensively studied for their chemical synthesis and reactions. These include the synthesis of various derivatives through processes such as diazotization, coupling reactions, aminomethinylation, and cyclocondensation. For example, Ghozlan et al. (2014) synthesized derivatives through diazotization and coupling with β-naphthol and other reagents, exploring the mechanisms and structures of these compounds (Ghozlan et al., 2014). Balogh et al. (2009) focused on the synthesis of 4-substituted and 6-substituted derivatives through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates (Balogh et al., 2009).

Biological Activities

Several studies have investigated the potential biological activities of these compounds. Markosyan et al. (2020) developed a synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate and studied its antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020). Similarly, Karabasanagouda and Adhikari (2006) synthesized novel 1,8-naphthyridine derivatives and evaluated their antimicrobial potential (Karabasanagouda & Adhikari, 2006).

Catalytic Applications and Polymerization

The compounds also find applications in catalysis and polymer chemistry. Facchetti et al. (2016) discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, highlighting the potential of these compounds in catalytic applications (Facchetti et al., 2016). Additionally, Pang et al. (2003) reported the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, a notable example of their use in polymer chemistry (Pang et al., 2003).

Optical Properties and Sensing Applications

Research has also focused on the optical properties of these compounds and their use in sensing applications. Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, showcasing the potential of these compounds in molecular diagnosis, particularly for Alzheimer’s disease (Fa et al., 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It is likely that this compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a variety of pathways .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been found to display potent efficacy in various biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have been synthesized and characterized by physical and spectral methods .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Eigenschaften

IUPAC Name |

ethyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O2/c1-3-28-18(27)13-9-24-17-12(6-4-10(2)25-17)16(13)26-11-5-7-15(20)14(8-11)19(21,22)23/h4-9H,3H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLWUCSYCXKOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2725355.png)

![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)